molecular formula C11H13BrFNO B8542147 N-(2-Bromo-6-fluorophenyl)pivalamide

N-(2-Bromo-6-fluorophenyl)pivalamide

Cat. No. B8542147
M. Wt: 274.13 g/mol
InChI Key: NZUZMNKRGLSDKN-UHFFFAOYSA-N
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Description

N-(2-Bromo-6-fluorophenyl)pivalamide is a useful research compound. Its molecular formula is C11H13BrFNO and its molecular weight is 274.13 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H13BrFNO

Molecular Weight

274.13 g/mol

IUPAC Name

N-(2-bromo-6-fluorophenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C11H13BrFNO/c1-11(2,3)10(15)14-9-7(12)5-4-6-8(9)13/h4-6H,1-3H3,(H,14,15)

InChI Key

NZUZMNKRGLSDKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC=C1Br)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Bromo-6-fluoroaniline (8.2 g, 43.2 mmol) was dissolved in pyridine (10 mL) and treated with pivaloyl chloride (7.0 mL, 57.2 mmol). The reaction was stirred at room temperature for 3 h. The reaction mixture was concentrated in vacuo and treated with ethyl acetate (50 mL). Mixture was washed 1 N hydrochloric acid (2×), then brine. The organic layer was dried (magnesium sulfate), filtered, and concentrated in vacuo. The residue was triturated with hexanes to give a solid which was filtered, washed with hexanes, and dried in vacuo. The title compound was obtained as white solid in 76% yield. 1H NMR (300 MHz, CDCl3): δ 7.39-7.31 (m, 1H), 7.14-7.03 (m, 2H), 6.98 (bs, 1H), 1.34 (s, 9H). Mass spec.: 274.1 (MH)+, 276.1 (MNa)+.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Yield
76%

Synthesis routes and methods II

Procedure details

2-Bromo-6-fluoroaniline (43.2 mmol, 8.2 g) was dissolved in pyridine (124 mmol, 10 mL). Pivaloyl chloride (57.15 mmol, 7.0 mL) was added to the mixture. Reaction was stirred at room temperature for 3 hours. Reaction mixture was concentrated in vacuo. Residue was treated with ethyl acetate (50 mL). Mixture was washed 2×1N HCl, 1× brine. Organic layer was dried (magnesium sulfate), filtered and concentrated in vacuo. Residue was treated with hexanes and triturated. Resulting solids were filtered off, washed with hexanes then dried in vacuo. Title compound was obtained as white solid in 76% yield. 1H NMR (300 MHz, CDCl3): δ=7.39-7.31 (m, 1H), 7.14-7.03 (m, 2H), 6.98 (bs, 1H), 1.34 (s, 9H). MS m/e (M+H)+=274.1, 276.1.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Yield
76%

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